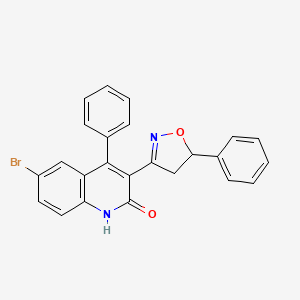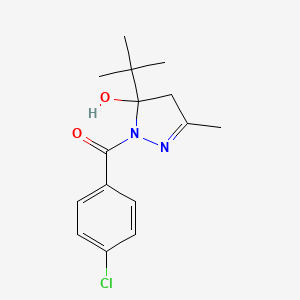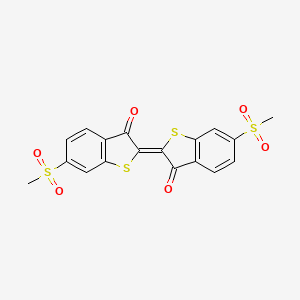![molecular formula C22H16Cl2N2O3 B5176427 5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5176427.png)
5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as 'compound A' and is a member of the benzamide family. The purpose of
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been suggested that this compound may modulate the activity of certain signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been shown to possess a range of biochemical and physiological effects. These include the inhibition of inflammatory mediators such as prostaglandins and leukotrienes, the modulation of certain signaling pathways such as the NF-κB pathway, and the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to possess antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide is its potential use as a therapeutic agent in the treatment of various diseases. This compound has been shown to possess a range of pharmacological properties that make it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide. One of the main areas of focus is the further investigation of its mechanism of action, particularly with regard to its effects on signaling pathways such as the NF-κB pathway. Another area of interest is the development of more efficient synthesis methods for this compound, which may enable its use in a wider range of applications. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of 5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-amino-5-chlorobenzophenone in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as column chromatography.
Scientific Research Applications
5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
5-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-12-3-7-20-18(9-12)26-22(29-20)13-4-6-16(24)17(10-13)25-21(27)15-11-14(23)5-8-19(15)28-2/h3-11H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVGMCWGUSVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5176358.png)


![1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate](/img/structure/B5176387.png)


![1-acetyl-4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5176430.png)
![1-(4-biphenylyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5176433.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5176439.png)

